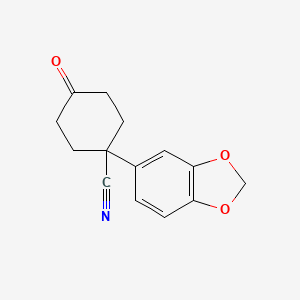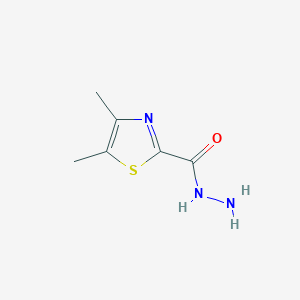
(5-bromo-2-methyl-2H-indazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a methyl group on the indazole ring can significantly influence the compound’s reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine typically involves the bromination of 2-methylindazole followed by the introduction of a methanamine group. One common method is the bromination of 2-methylindazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(5-bromo-2-methyl-2H-indazol-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(5-bromo-2-methyl-2H-indazol-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the methanamine group can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-methylindazole: Lacks the bromine and methanamine groups, resulting in different reactivity and biological properties.
5-bromoindazole: Lacks the methyl and methanamine groups, affecting its chemical behavior and applications.
(5-bromo-2-methylindazol-3-yl)amine: Similar structure but without the methanamine group, leading to different chemical and biological properties.
Uniqueness
(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group on the indazole ring. This combination of functional groups can enhance its reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
(5-bromo-2-methylindazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCQWZCJMWSEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)



![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)




